N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-11-2-1-10(14(18)5-11)9-24-16-19-6-13(8-22)21(16)7-15(23)20-12-3-4-12/h1-2,5-6,12,22H,3-4,7-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJLKVTWOKJKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. Imidazole itself is a five-membered heterocyclic compound that is integral in various biochemical processes. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain imidazole-containing compounds demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy can be quantified by measuring the zone of inhibition in millimeters when tested against these bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| N-cyclopropyl derivative | TBD |
| Streptomycin (control) | 28 (E. coli) |
The exact values for this compound need to be established through experimental studies.
Antitumor Activity
Imidazole derivatives are also noted for their antitumor properties . Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. These derivatives were assessed for their biological activities, revealing promising results in both antimicrobial and anticancer assays.
Example Case Study
In a comparative study on the efficacy of imidazole derivatives:
- Objective : To evaluate the antimicrobial effects of synthesized compounds.
- Methodology : Compounds were tested using the cylinder well diffusion method.
- Results : Certain derivatives exhibited significant zones of inhibition against E. coli and B. subtilis, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Features
The target compound’s 2,4-dichlorobenzylthio group distinguishes it from related derivatives. For example:
- (Compound 5j) : Features a 4-chlorobenzylthio group, lacking the second chlorine atom at the benzyl ring’s ortho position. This reduces steric hindrance and electronic effects compared to the target compound .
- : Describes 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide, which substitutes the dichlorobenzyl group with a mono-chloro variant and replaces the cyclopropyl with an ethyl group. This results in a lower molecular weight (339.8 vs. ~395–400 estimated for the target) and altered lipophilicity .
Table 1: Substituent Comparison
*Estimated based on structural similarity.
Physicochemical Properties
Available data from analogues suggest trends in melting points and synthetic yields:
- Melting Points : Compounds in with chlorobenzylthio groups exhibit melting points ranging from 132–170°C (e.g., 5j: 138–140°C). The target compound’s dichlorinated benzyl group may increase melting point due to enhanced crystallinity .
- Molecular Weight : The target’s dichlorobenzyl and cyclopropyl groups likely increase molecular weight compared to ’s compound (339.8) but remain lower than ’s thiazol-2-yl derivative (441.0) .
Key Structural and Functional Insights
- Cyclopropyl vs. Ethyl/Thiazol Groups : The N-cyclopropyl group in the target compound may enhance metabolic stability compared to N-ethyl () or thiazol-2-yl () groups, which are more prone to oxidative metabolism .
- Dichlorobenzylthio vs. Chlorobenzylthio : The additional chlorine atom in the target compound could improve lipophilicity and target binding affinity but may reduce solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
